6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the Knoevenagel condensation reaction. This method uses barbituric acid as a starting material, which reacts with 4-methylbenzyl chloride in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU) and a solvent like acetonitrile . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-, 4-, and 6-positions of the pyrimidine ring. Common reagents include Grignard reagents and alkyllithium compounds, which can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in biological effects .
Comparison with Similar Compounds
6-(4-methylbenzyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
5-fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
Barbituric acid: The parent compound for many derivatives, known for its sedative and hypnotic properties.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
19188-51-3 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)6-10-7-11(15)14-12(16)13-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
InChI Key |
OINPHPKEXYIHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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